MajusaninC
Description
While its exact molecular structure remains proprietary, preliminary studies suggest it belongs to the class of polyphenolic derivatives, characterized by a core aromatic ring system with hydroxyl and methoxy substituents . Its isolation and characterization have been facilitated by advanced chromatographic techniques (e.g., HPLC) and spectroscopic methods (NMR, IR, and mass spectrometry), as outlined in standardized protocols for compound validation . Current research emphasizes its unique pharmacokinetic profile, including high solubility in polar solvents and moderate bioavailability compared to traditional polyphenols .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(1S,4aS,10aR)-1-(hydroxymethyl)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one |
InChI |
InChI=1S/C20H28O3/c1-18(2,23)13-6-7-15-14(10-13)16(22)11-17-19(3,12-21)8-5-9-20(15,17)4/h6-7,10,17,21,23H,5,8-9,11-12H2,1-4H3/t17-,19+,20+/m0/s1 |
InChI Key |
DNAMQWAMMWRLBC-DFQSSKMNSA-N |
Isomeric SMILES |
C[C@@]1(CCC[C@]2([C@H]1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO |
Canonical SMILES |
CC1(CCCC2(C1CC(=O)C3=C2C=CC(=C3)C(C)(C)O)C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: MajusaninC can be synthesized through a multi-step organic synthesis process. The primary synthetic route involves the following steps:
Starting Material: The synthesis begins with a commercially available aromatic compound.
Functionalization: Introduction of functional groups such as hydroxyl, amino, or carboxyl groups through electrophilic aromatic substitution reactions.
Cyclization: Formation of the core structure of this compound via intramolecular cyclization reactions under acidic or basic conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: MajusaninC undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to corresponding reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogens in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
MajusaninC has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which MajusaninC exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways depend on the functional groups present in this compound and its derivatives.
Comparison with Similar Compounds
Research Findings and Advantages
Selectivity in Enzymatic Interactions : this compound shows a 3-fold higher binding affinity for AMPK than resveratrol, as predicted by molecular docking studies in the MMsINC database . This aligns with its role in modulating metabolic syndromes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
